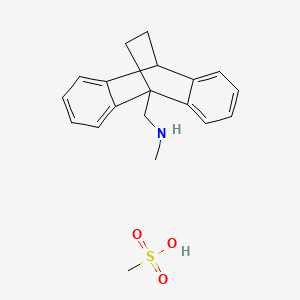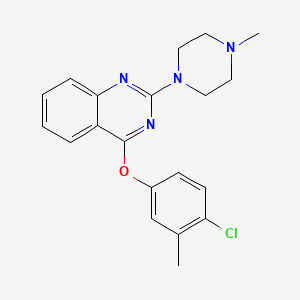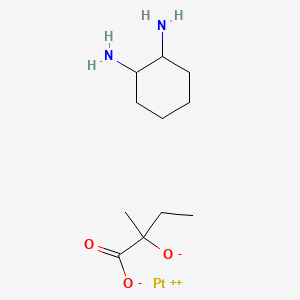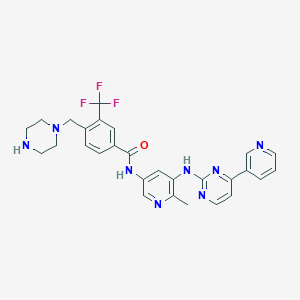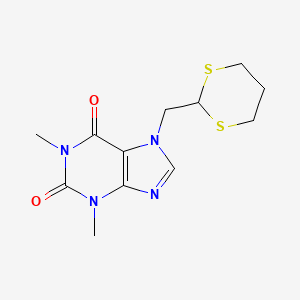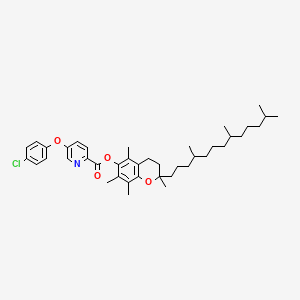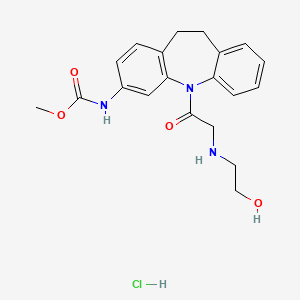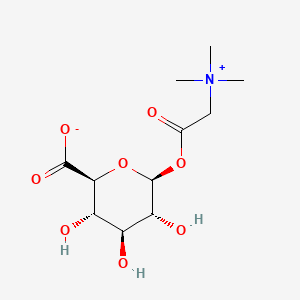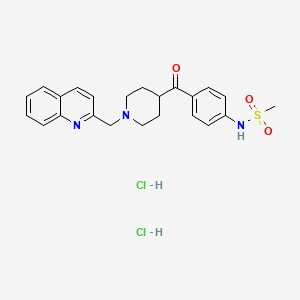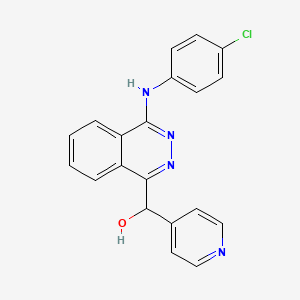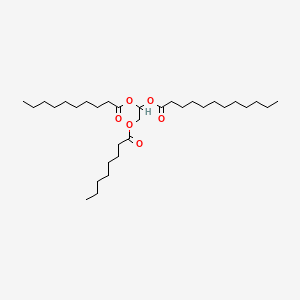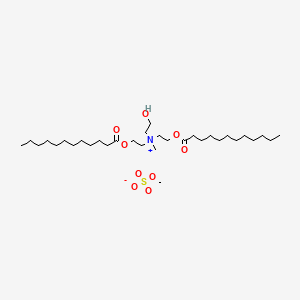
Dilauroylethyl hydroxyethylmonium methosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dilauroylethyl hydroxyethylmonium methosulfate: is a quaternary ammonium compound widely used in various industrial and scientific applications. It is known for its surfactant properties, making it a valuable ingredient in personal care products, particularly in hair conditioners and skin care formulations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dilauroylethyl hydroxyethylmonium methosulfate typically involves the reaction of lauric acid with ethylene oxide to form lauroylethyl hydroxyethylamine. This intermediate is then quaternized with dimethyl sulfate to produce the final compound .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors under controlled temperature and pressure conditions. The process ensures high yield and purity of the final product, which is essential for its application in personal care products .
Analyse Des Réactions Chimiques
Types of Reactions: Dilauroylethyl hydroxyethylmonium methosulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The quaternary ammonium group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and thiols are commonly employed.
Major Products Formed: The major products formed from these reactions include oxidized quaternary ammonium compounds, reduced amine derivatives, and substituted quaternary ammonium salts .
Applications De Recherche Scientifique
Chemistry: In chemistry, dilauroylethyl hydroxyethylmonium methosulfate is used as a surfactant and emulsifying agent in various formulations. It helps in stabilizing emulsions and enhancing the solubility of hydrophobic compounds .
Biology: In biological research, this compound is used in cell culture media to improve cell adhesion and growth. It is also employed in the preparation of liposomes and other nanoparticle-based delivery systems .
Medicine: In the medical field, this compound is used in the formulation of topical medications and transdermal delivery systems. Its surfactant properties enhance the penetration of active ingredients through the skin .
Industry: Industrially, it is used in the production of personal care products, including shampoos, conditioners, and lotions. It imparts conditioning and antistatic properties to these products, improving their performance and user experience .
Mécanisme D'action
The mechanism of action of dilauroylethyl hydroxyethylmonium methosulfate involves its interaction with cell membranes and proteins. The quaternary ammonium group interacts with negatively charged sites on cell membranes, leading to changes in membrane permeability and cell function. This interaction enhances the penetration of active ingredients and improves the overall efficacy of formulations containing this compound .
Comparaison Avec Des Composés Similaires
- Dioleoylethyl hydroxyethylmonium methosulfate
- Stearamidopropyl trimonium methosulfate
- Neostigmine methylsulfate
Comparison: Dilauroylethyl hydroxyethylmonium methosulfate is unique due to its specific fatty acid chain length (lauric acid) and its hydroxyethyl group, which imparts distinct surfactant properties. Compared to dioleoylethyl hydroxyethylmonium methosulfate, it has a shorter fatty acid chain, resulting in different solubility and emulsifying characteristics. Stearamidopropyl trimonium methosulfate and neostigmine methylsulfate have different functional groups and applications, making this compound a unique choice for specific formulations .
Propriétés
Numéro CAS |
221315-87-3 |
|---|---|
Formule moléculaire |
C32H65NO9S |
Poids moléculaire |
639.9 g/mol |
Nom IUPAC |
bis(2-dodecanoyloxyethyl)-(2-hydroxyethyl)-methylazanium;methyl sulfate |
InChI |
InChI=1S/C31H62NO5.CH4O4S/c1-4-6-8-10-12-14-16-18-20-22-30(34)36-28-25-32(3,24-27-33)26-29-37-31(35)23-21-19-17-15-13-11-9-7-5-2;1-5-6(2,3)4/h33H,4-29H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
VBVFXGOWQMRMOR-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC(=O)OCC[N+](C)(CCO)CCOC(=O)CCCCCCCCCCC.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


